

2-Thiohydantoin as a privileged scaffold in medicinal chemistry

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2-Thiohydantoin: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **2-thiohydantoin** core, a sulfur analog of hydantoin, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold." This five-membered heterocyclic ring system is a recurring motif in a multitude of pharmacologically active molecules, demonstrating a broad spectrum of biological activities.[1][2][3] Its synthetic tractability and the ease with which its core can be substituted at various positions (N-1, N-3, and C-5) allow for the fine-tuning of steric, electronic, and hydrophobic properties, making it a versatile template for drug design.[1] This guide provides a comprehensive overview of the synthesis, diverse biological applications, and structure-activity relationships of **2-thiohydantoin** derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Diverse Biological Activities of the 2-Thiohydantoin Scaffold

The versatility of the **2-thiohydantoin** scaffold is underscored by its wide array of biological activities.[1] These derivatives have been extensively explored as anticancer, anti-androgen, antimicrobial, antidiabetic, anti-inflammatory, and antiviral agents.



Anticancer Activity

2-Thiohydantoin derivatives have emerged as promising candidates in oncology. One of the most notable examples is Enzalutamide (MDV3100), an androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer (CRPC). The scaffold's utility extends beyond anti-androgen activity, with derivatives showing efficacy against various cancer cell lines. For instance, a study on a series of **2-thiohydantoin** derivatives against liver hepatocellular carcinoma (LIHC) cells revealed a derivative with an IC50 value of 2.448 μM that induced cell cycle arrest in the S phase.

Table 1: Anticancer Activity of Selected 2-Thiohydantoin Derivatives

Compound	Cancer Cell Line	Activity	Reference
Enzalutamide (MDV3100)	LNCaP-AR	Potent AR antagonist	
Indoline thiohydantoin (9)	LNCaP-AR	Potent AR antagonist	-
Tetrahydroisoquinoline thiohydantoin (11)	LNCaP-AR	IC50 comparable to Enzalutamide	-
N-(4-oxo-5-(2-oxo-2- (p-tolylamino)ethyl)-3- phenyl-2- thioxoimidazolidin-1- yl)benzamide	HepG2	IC50 = 2.448 μM	_
5-Arylidine-2- thiohydantoins (27, 28)	Mycobacterium tuberculosis	IC50 = 6.7 μM and 4.5 μM	-
Compound 1d and 2d	Prostate cancer cells	Good anti-prostate cancer activity	-

Androgen Receptor Antagonism



The development of Enzalutamide has solidified the importance of the **2-thiohydantoin** scaffold in targeting the androgen receptor. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these antagonists. These studies have led to the discovery of derivatives with activity comparable to or even exceeding that of Enzalutamide. For example, compound 31c was identified as an AR antagonist 2.3-fold more potent than Enzalutamide.

Table 2: Androgen Receptor Antagonist Activity of Selected 2-Thiohydantoin Derivatives

Compound	Assay System	Activity	Reference
Enzalutamide (MDV3100)	Castration-Resistant Prostate Cancer	Clinical Candidate	
Compound 92 (MDV3100)	Hormone Refractory Prostate Cancer	Clinical Candidate	
Compound 31c	Androgen Receptor Assay	2.3-fold more potent than Enzalutamide	
Compounds 6a/6c/7g/19a/19b	Androgen Receptor Assay	Activity consistent with or superior to Enzalutamide	

Antimicrobial Activity

The **2-thiohydantoin** core is also a key feature in compounds with antibacterial and antifungal properties. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, certain 5-arylidine-**2-thiohydantoin**s displayed over 90% inhibition of Mycobacterium tuberculosis growth. The introduction of a carboxymethyl substituent at the N-3 position has been shown to boost antimicrobial activity.

Table 3: Antimicrobial Activity of Selected 2-Thiohydantoin Derivatives



Compound	Target Organism	Activity	Reference
5-Arylidine-2- thiohydantoins (27, 28)	Mycobacterium tuberculosis	MIC = 0.78 μg/ml (27), 1.56 μg/ml (28)	
Compound 29	Gram-positive and Gram-negative bacteria, yeast	Most active antibacterial with low cytotoxicity	
Compound 4b	Pseudomonas aeruginosa, Candida albicans, Aspergillus niger	Active	-
5-Arylidene-2- thiohydantoin derivatives (31, 32)	Botrytis cinerea, Alternaria solani	Higher fungicidal activity than carbendazim	-
Compound 5a (rhodanine derivative)	Gram-positive bacteria	High activity	
Compound 7a (2- thiohydantoin derivative)	Gram-positive bacteria	More bactericidal	-

Other Biological Activities

The therapeutic potential of **2-thiohydantoins** extends to other areas, including:

- Antidiabetic: Derivatives have been synthesized and screened for their α -glucosidase inhibitory activity, with some showing significant inhibition.
- Anti-inflammatory: 1,3-disubstituted-2-thiohydantoin analogs have demonstrated potent
 anti-inflammatory activity by reducing nitric oxide production and inhibiting the expression of
 pro-inflammatory cytokines.
- Antiviral: Certain 5-substituted **2-thiohydantoin**s have been tested for their activity against HIV-1.



Synthesis of the 2-Thiohydantoin Scaffold

A key advantage of the **2-thiohydantoin** scaffold is its accessibility through various synthetic routes. Common methods often utilize α -amino acids or their derivatives as starting materials.

General Synthetic Routes

- From α-Amino Acids and Thiocyanates/Isothiocyanates: This is one of the most common approaches, where an α-amino acid reacts with a thiocyanate or isothiocyanate derivative.
- From Thiourea Derivatives: Thiourea and its derivatives can be reacted with α-amino acids or other suitable precursors to form the **2-thiohydantoin** ring. Microwave-assisted synthesis has been employed to improve reaction efficiency.
- From Amino Cyanides and Isothiocyanates: Reaction of an amino cyanide with an
 isothiocyanate generates a thiohydantoin-4-imine intermediate, which can then be
 hydrolyzed to the corresponding 2-thiohydantoin.



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Caption: General workflow for synthesis and evaluation of **2-thiohydantoins**.

Experimental Protocols Synthesis of 5,5-dimethyl-2-thioxoimidazolidin-4-one

Materials:

- Acetone cyanohydrin
- Ammonium thiocyanate



- Acetic anhydride
- Water

Procedure:

- A mixture of acetone cyanohydrin and ammonium thiocyanate in acetic anhydride is heated.
- The reaction mixture is then poured into water to precipitate the product.
- The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 5,5-dimethyl-2-thioxoimidazolidin-4-one.

Androgen Receptor Antagonist Assay (General Protocol)

Cell Line: LNCaP cells overexpressing the androgen receptor (LNCaP/AR).

Procedure:

- LNCaP/AR cells are seeded in multi-well plates and allowed to attach overnight.
- The cells are then treated with a range of concentrations of the test 2-thiohydantoin derivative in the presence of a known androgen (e.g., dihydrotestosterone, DHT).
- A positive control (e.g., Enzalutamide) and a vehicle control are included.
- After an incubation period (e.g., 72 hours), cell viability is assessed using a suitable method, such as the MTT assay.
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Structure-Activity Relationship (SAR)

The biological activity of **2-thiohydantoin** derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

• Position C-5: This position is a nucleophilic center, and condensation with various aldehydes is a common strategy to introduce diverse substituents and modulate biological activity.



- Positions N-1 and N-3: Substitution at these positions significantly impacts the molecule's properties. For androgen receptor antagonists, specific aryl groups at the N-1 position are crucial for high affinity binding.
- Overall Structure: The three-dimensional arrangement of substituents and the ability to form hydrogen bonds are key determinants of pharmacological activity.

Androgen Receptor Signaling and Inhibition by 2-Thiohydantoin 2-Thiohydantoin Antagonist Androgen (e.g., DHT) (e.g., Enzalutamide) Binds Inhibits Androgen Receptor (AR) Androgen-AR Complex **Nuclear Translocation DNA Binding** Gene Transcription Prostate Cancer Cell Growth

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